molecular formula C13H17ClO3 B1372873 4-Butoxy-3-ethoxybenzoyl chloride CAS No. 100607-81-6

4-Butoxy-3-ethoxybenzoyl chloride

Cat. No. B1372873
CAS RN: 100607-81-6
M. Wt: 256.72 g/mol
InChI Key: FMDLRTGKISBTSG-UHFFFAOYSA-N
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Description

4-Butoxy-3-ethoxybenzoyl chloride is a chemical compound with the molecular formula C13H17ClO3 and a molecular weight of 256.73 .


Molecular Structure Analysis

The molecular structure of 4-Butoxy-3-ethoxybenzoyl chloride consists of 13 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .

Scientific Research Applications

Electrochemistry and Ionic Liquids

The electrochemistry of ionic liquids such as 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate was explored, noting the presence of impurity chloride, its concentration, and methods for elimination (Xiao & Johnson, 2003). Another study focused on the redox ionic liquids based on iron chloride, highlighting their application in desulfurization processes in fuels (Li et al., 2009).

Liquid Crystals and Mesomorphic Properties

Research into liquid crystals has shown significant developments. A study on laterally substituted nematogens synthesized a new series of compounds, revealing enantiotropic nematic properties (Pérez et al., 1995). Another study examined the mesomorphic properties of azobenzenes, noting the stable existence of nematic phases in certain homologues (Masuda & Matsunaga, 1991).

Chromatography

In chromatography, certain synthesized liquid crystalline substances were utilized as stationary phases for the separation of isomeric compounds, demonstrating the influence of lateral substitution on compound retention (Naikwadi et al., 1980).

Synthetic Chemistry

The synthesis and characterization of new compounds, such as 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates, were reported. These compounds were analyzed for their potential as dual antihypertensive agents (Marvanová et al., 2016).

Analytical Techniques and Derivatization Reagents

Fluorescent derivatization reagents for compounds with hydroxyl and/or amino groups were developed, enhancing the detection sensitivity in chromatographic analyses (Tsuruta & Kohashi, 1987).

Safety and Hazards

While specific safety data for 4-Butoxy-3-ethoxybenzoyl chloride is not available, it’s important to handle all chemical compounds with care. Always use appropriate personal protective equipment and follow safe laboratory practices .

Future Directions

The future directions of 4-Butoxy-3-ethoxybenzoyl chloride are not clear as it’s a chemical compound used in research. Its applications would depend on the results of future studies .

properties

IUPAC Name

4-butoxy-3-ethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO3/c1-3-5-8-17-11-7-6-10(13(14)15)9-12(11)16-4-2/h6-7,9H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDLRTGKISBTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxy-3-ethoxybenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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